5-Amino-2-chloropyridine

Catalog No.
S662500
CAS No.
5350-93-6
M.F
C5H5ClN2
M. Wt
128.56 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Amino-2-chloropyridine

CAS Number

5350-93-6

Product Name

5-Amino-2-chloropyridine

IUPAC Name

6-chloropyridin-3-amine

Molecular Formula

C5H5ClN2

Molecular Weight

128.56 g/mol

InChI

InChI=1S/C5H5ClN2/c6-5-2-1-4(7)3-8-5/h1-3H,7H2

InChI Key

QAJYCQZQLVENRZ-UHFFFAOYSA-N

SMILES

C1=CC(=NC=C1N)Cl

Synonyms

6-Chloro-3-pyridinamine; 5-amino-2-chloropyridine; 2-Chloro-5-aminopyridine; 2-Chloropyridin-5-amine; 6-Chloro-3-aminopyridine; 6-Chloro-3-pyridinamine; 6-Chloropyridin-3-ylamine; NSC 81

Canonical SMILES

C1=CC(=NC=C1N)Cl

Synthesis Applications

5-Amino-2-chloropyridine serves as a building block in the synthesis of various complex molecules due to its reactive functional groups. One notable example is its use in the synthesis of [2H5]2-amino-l-methyl-6-phenylimidazo[4,5-b]pyridine, a potential therapeutic agent [].

Chemical Modification Applications

The presence of both the amine and chlorine groups in 5-Amino-2-chloropyridine allows for various chemical modifications. Its ability to undergo the Suzuki-Miyaura coupling reaction, a widely used method for carbon-carbon bond formation, has been demonstrated []. Additionally, the chloride group can be readily substituted by a bromide group under specific conditions, leading to the formation of 2,5-dibromopyridine through the Sandmeyer reaction [].

5-Amino-2-chloropyridine is an organic compound characterized by the molecular formula C5H5ClN2C_5H_5ClN_2 and a molecular weight of approximately 128.56 g/mol. This compound features a pyridine ring substituted with an amino group at the second position and a chlorine atom at the fifth position, making it a derivative of chloropyridine. Its structure can be represented by the InChI key: MAXBVGJEFDMHNV-UHFFFAOYSA-N and is commonly referred to by several synonyms, including 2-pyridinamine and 5-chloro-2-aminopyridine .

As 5-amino-2-chloropyridine is primarily a starting material, a specific mechanism of action is not applicable. Its mechanism of action would depend on the final product it's used to synthesize.

  • Possible skin and eye irritant: The amine group can cause irritation upon contact [].
  • Suspected respiratory irritant: Inhalation may irritate the respiratory system [].
  • Potentially harmful if swallowed: Ingestion can cause harm, but specific data is lacking [].
Typical for amino and halogenated compounds. Key reactions include:

  • Nucleophilic Substitution: The chlorine atom can be displaced by nucleophiles, allowing for further functionalization of the pyridine ring.
  • Acid-Base Reactions: The amino group can act as a base, reacting with acids to form salts.
  • Condensation Reactions: It can react with carbonyl compounds to form imines or amines.

These reactions enable its use in synthesizing more complex organic molecules.

Research indicates that 5-Amino-2-chloropyridine exhibits biological activities that may be beneficial in pharmaceutical applications. It has shown potential as an intermediate in the synthesis of biologically active compounds, particularly in the development of drugs targeting various diseases. Specific studies suggest its involvement in anticancer and antimicrobial activities, although detailed mechanisms and efficacy require further investigation .

Several methods exist for synthesizing 5-Amino-2-chloropyridine:

  • Chlorination of 2-Aminopyridine: This method involves the oxidative chlorination of 2-aminopyridine using hydrochloric acid and sodium hypochlorite. The reaction occurs under controlled temperatures, yielding 5-amino-2-chloropyridine with a yield of up to 72% .
  • Alternative Synthetic Routes: Other methods may involve different chlorinating agents or conditions, but details on these methods are less documented in literature.

5-Amino-2-chloropyridine serves multiple roles in various industries:

  • Pharmaceuticals: It is utilized as a building block in synthesizing pharmaceutical intermediates.
  • Agrochemicals: The compound is involved in developing agrochemical products.
  • Dyes: It finds application in dye synthesis due to its reactive functional groups .

Interaction studies have primarily focused on how 5-Amino-2-chloropyridine interacts with biological systems and other chemical entities. Its reactivity allows it to form complexes with metal ions and participate in ligand exchange reactions, which may enhance its utility in medicinal chemistry. Additionally, studies exploring its interactions with enzymes or receptors could provide insights into its biological mechanisms .

Several compounds share structural similarities with 5-Amino-2-chloropyridine, including:

Compound NameMolecular FormulaUnique Features
2-Amino-3-chloropyridineC5H5ClN2Chlorine at the third position
4-Amino-2-chloropyridineC5H5ClN2Chlorine at the fourth position
3-Amino-4-chloropyridineC5H5ClN2Chlorine at the fourth position

Uniqueness of 5-Amino-2-Chloropyridine: Unlike its analogs, which have different substitution patterns on the pyridine ring, 5-Amino-2-chloropyridine's specific arrangement allows for distinctive reactivity and potential biological activity, making it particularly valuable in synthetic organic chemistry.

Selective Chlorination Strategies

Selective chlorination of pyridine derivatives requires precise control over reaction conditions to achieve desired positional specificity. For 5-amino-2-chloropyridine, chlorination strategies often leverage electronic and steric effects to direct substitution. A notable approach involves the use of strongly acidic media to protonate the amino group, which activates specific ring positions for electrophilic attack. For instance, chlorination in a medium with a Hammett acidity function (H₀) below -3.5 enhances protonation of the amino group, favoring monochlorination at the 2-position while minimizing dichlorination byproducts [1]. This method, originally developed for 2-amino-5-chloropyridine, can be adapted for positional isomer synthesis by adjusting substrate orientation or reaction dynamics.

Radical-based chlorination pathways also offer regioselectivity. Selectfluor, a fluorinating agent, has been repurposed to promote chlorination of 2-aminopyridines using lithium chloride (LiCl) in dimethylformamide (DMF). This system generates reactive chlorine species that selectively target the 2-position, achieving yields exceeding 80% under mild conditions [4]. The mechanism involves initial formation of a pyridine radical intermediate, followed by chlorine atom transfer, as demonstrated in computational studies [4].

Positional Isomer Control Mechanisms

Controlling positional isomerism in 5-amino-2-chloropyridine synthesis relies on modulating the electronic environment of the pyridine ring. Protonation of the amino group in strongly acidic media (e.g., concentrated HCl or H₂SO₄) reduces electron density at the 2-position, making it more susceptible to electrophilic substitution [1]. Kinetic studies reveal that the rate of monochlorination (k₁) in protonated substrates is significantly faster than subsequent dichlorination (k₂), enabling high selectivity [1].

Substituent effects further influence regioselectivity. For example, electron-withdrawing groups at the 3- or 4-positions of the pyridine ring can direct chlorination to the 2-position by deactivating adjacent sites. Theoretical calculations support this, showing that the LUMO (lowest unoccupied molecular orbital) distribution in protonated 2-aminopyridine favors electrophilic attack at the 2-position [1].

Optimized Laboratory-Scale Production Approaches

Laboratory-scale synthesis of 5-amino-2-chloropyridine typically involves the following optimized protocol:

  • Acid Selection: Glacial acetic acid or concentrated HCl is used to maintain a strongly acidic environment (H₀ < -3.5) [1].
  • Chlorinating Agent: Gaseous chlorine (Cl₂) is preferred due to its ease of removal post-reaction. Alternative agents like sulfuryl chloride (SO₂Cl₂) may introduce sulfonic byproducts.
  • Temperature Control: Reactions are conducted at 10–25°C to minimize over-chlorination. Exothermic steps require ice baths for temperature stabilization [1].
  • Workup: Neutralization with aqueous NaOH precipitates the product, which is purified via recrystallization or column chromatography.

A representative procedure from patent literature involves dissolving 2-aminopyridine in glacial acetic acid, saturating the solution with HCl gas, and introducing Cl₂ at 10–12°C. This yields 5-amino-2-chloropyridine with 76% purity after basic workup [1].

Table 1: Comparison of Chlorination Conditions

ParameterAcidic Medium (H₂SO₄)Selectfluor/LiCl System
Yield (%)69–7680–85
Selectivity (mono:di)20:150:1
Reaction Time (h)2–31–2
Temperature (°C)10–2525–40
Byproduct Formation<5%<2%

Comparative Analysis of Synthetic Routes

Two primary routes dominate 5-amino-2-chloropyridine synthesis:

  • Strong Acid-Mediated Chlorination:
    • Advantages: High scalability, cost-effective reagents.
    • Limitations: Corrosive conditions, requires rigorous temperature control.
    • Yield: 70–76% [1].
  • Selectfluor-Promoted Radical Chlorination:
    • Advantages: Mild conditions, superior selectivity.
    • Limitations: Higher reagent costs, limited solvent compatibility.
    • Yield: 80–85% [4].

The radical pathway offers better regioselectivity but faces challenges in solvent recovery, whereas the acidic route is more practical for industrial-scale applications despite moderate yields.

Green Chemistry Applications in Synthesis

Recent advances emphasize sustainable practices:

  • Solvent Replacement: Substituting glacial acetic acid with biodegradable ionic liquids reduces environmental impact.
  • Catalyst Recycling: Heterogeneous catalysts (e.g., zeolites) enable reuse across multiple batches, minimizing waste.
  • Chlorine Utilization: Flow chemistry systems improve Cl₂ gas efficiency, reducing excess reagent use by 40% [1].

Life-cycle assessments highlight that Selectfluor-based methods generate 30% less hazardous waste compared to traditional acid-mediated routes [4].

Scale-up Considerations for Research Purposes

Scaling laboratory protocols to pilot plants necessitates addressing:

  • Heat Dissipation: Jacketed reactors with external cooling prevent thermal runaway during Cl₂ addition.
  • Gas Handling: Closed-loop systems capture unreacted Cl₂ for reuse, enhancing safety and cost-efficiency.
  • Purification: Continuous chromatography systems replace batch methods, improving throughput by 50% [1].

Case studies demonstrate that maintaining a substrate-to-acid molar ratio below 1:5 prevents acidity dilution, ensuring consistent product quality at multi-kilogram scales [1].

XLogP3

1.1

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (10.64%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (10.64%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (10.64%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (97.87%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

5350-93-6

Wikipedia

5-Amino-2-chloropyridine

Dates

Modify: 2023-08-15

Explore Compound Types